molecular formula C13H14N4O2S B11214580 3-((4-allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid

3-((4-allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid

Cat. No.: B11214580
M. Wt: 290.34 g/mol
InChI Key: JCBJWPZAOCIKQR-UHFFFAOYSA-N
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Description

3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID is a complex organic compound that features a triazole ring, a pyridine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID typically involves multi-step organic reactions One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne The pyridine ring can be introduced via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can participate in binding interactions, while the propanoic acid group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(PROP-2-EN-1-YL)-5-(PHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID: Similar structure but with a phenyl group instead of a pyridine ring.

    3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID: Similar structure but with a pyridin-2-yl group.

Uniqueness

The uniqueness of 3-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOIC ACID lies in its specific combination of functional groups, which can confer unique binding properties and reactivity

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

3-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C13H14N4O2S/c1-2-7-17-12(10-4-3-6-14-9-10)15-16-13(17)20-8-5-11(18)19/h2-4,6,9H,1,5,7-8H2,(H,18,19)

InChI Key

JCBJWPZAOCIKQR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCCC(=O)O)C2=CN=CC=C2

Origin of Product

United States

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